molecular formula C18H20N2OS B2458362 1-[4-(methylsulfanyl)benzoyl]-4-phenylpiperazine CAS No. 896356-95-9

1-[4-(methylsulfanyl)benzoyl]-4-phenylpiperazine

Cat. No.: B2458362
CAS No.: 896356-95-9
M. Wt: 312.43
InChI Key: AAHPLHIADLWLFY-UHFFFAOYSA-N
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Description

1-[4-(methylsulfanyl)benzoyl]-4-phenylpiperazine is a complex organic compound that features a phenyl group substituted with a methylthio group and a phenylpiperazine moiety

Scientific Research Applications

1-[4-(methylsulfanyl)benzoyl]-4-phenylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its interaction with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(methylsulfanyl)benzoyl]-4-phenylpiperazine typically involves the reaction of 4-(methylthio)benzoyl chloride with 4-phenylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(methylsulfanyl)benzoyl]-4-phenylpiperazine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitro or halogenated derivatives

Mechanism of Action

The mechanism of action of 1-[4-(methylsulfanyl)benzoyl]-4-phenylpiperazine involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The methylthio group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylphenyl)(4-phenylpiperazin-1-yl)methanone: Lacks the methylthio group, which may result in different biological activities.

    (4-(Methoxy)phenyl)(4-phenylpiperazin-1-yl)methanone: Contains a methoxy group instead of a methylthio group, potentially altering its chemical reactivity and biological properties.

    (4-(Chlorophenyl)(4-phenylpiperazin-1-yl)methanone: Substituted with a chlorine atom, which can significantly impact its chemical and biological behavior.

Uniqueness

The presence of the methylthio group in 1-[4-(methylsulfanyl)benzoyl]-4-phenylpiperazine distinguishes it from similar compounds, potentially enhancing its biological activity and specificity. This unique structural feature may make it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(4-methylsulfanylphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-22-17-9-7-15(8-10-17)18(21)20-13-11-19(12-14-20)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHPLHIADLWLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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